4-amino-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-1-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C7H12N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole with carboxamide derivatives under specific conditions . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors.
Medicine: It is a key intermediate in the synthesis of sildenafil, a well-known pharmaceutical compound
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
4-amino-1-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound is also used in the synthesis of sildenafil and has similar chemical properties.
4-amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: Another pyrazole derivative with comparable biological activities.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and its role as a key intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
4-amino-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIJGDMKVGRXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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